
N-methylsulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylsulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a methyl group. The general formula for this compound is CH₃SO₂NH₂. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: N-methylsulfonamide can be synthesized through the direct reaction of methylamine with sulfur dioxide and an oxidizing agent. One common method involves the reaction of methylamine with chlorosulfonic acid, followed by neutralization with a base to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
化学反应分析
Types of Reactions: N-methylsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or thiolates are typically employed under basic conditions.
Major Products Formed:
Oxidation: Methylsulfonic acid.
Reduction: Methylamine.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-methylsulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential in treating diseases such as bacterial infections and cancer.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-methylsulfonamide and its derivatives often involves the inhibition of specific enzymes or the disruption of cellular processes. For example, in antimicrobial applications, sulfonamide derivatives inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
相似化合物的比较
Sulfonamides: General class of compounds containing the sulfonamide group.
Sulfinamides: Compounds with a sulfinamide group (R-SO-NH₂).
Sulfenamides: Compounds with a sulfenamide group (R-S-NH₂).
Comparison: N-methylsulfonamide is unique due to its specific structure and reactivity. Compared to sulfinamides and sulfenamides, this compound is more stable and less reactive, making it suitable for applications requiring stable sulfonamide functionality. Its methyl group also imparts distinct chemical properties that differentiate it from other sulfonamides.
属性
分子式 |
CH4NO2S- |
|---|---|
分子量 |
94.12 g/mol |
IUPAC 名称 |
(sulfinatoamino)methane |
InChI |
InChI=1S/CH5NO2S/c1-2-5(3)4/h2H,1H3,(H,3,4)/p-1 |
InChI 键 |
DTROKHRAOPILNQ-UHFFFAOYSA-M |
规范 SMILES |
CNS(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
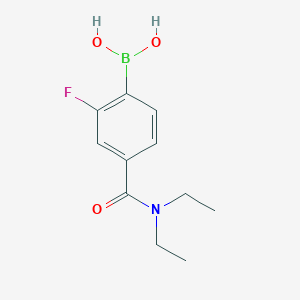
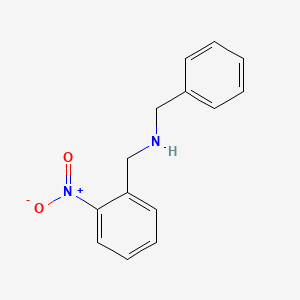
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

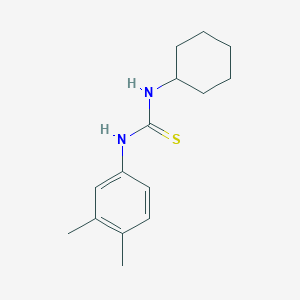
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)
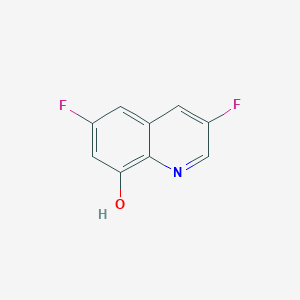
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
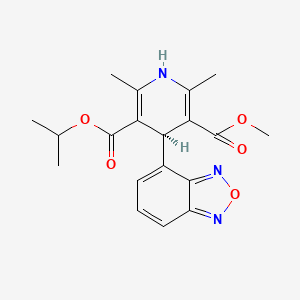
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)
![bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
